molecular formula C17H30N2O3 B2885435 N-Cyclohexyl 1-boc-piperidine-4-carboxamide CAS No. 757949-48-7

N-Cyclohexyl 1-boc-piperidine-4-carboxamide

Cat. No.: B2885435
CAS No.: 757949-48-7
M. Wt: 310.438
InChI Key: OEEDGPOGQAXRRH-UHFFFAOYSA-N
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Description

Introduction to Piperidine-4-carboxamide Research

Historical Context of N-Cyclohexyl 1-tert-Butoxycarbonyl-piperidine-4-carboxamide Development

The synthesis of N-Cyclohexyl 1-tert-butoxycarbonyl-piperidine-4-carboxamide originated from efforts to stabilize piperidine derivatives during drug discovery processes. Piperidine-4-carboxamides gained attention in the early 2000s for their ability to interact with biological targets such as chemokine receptors and viral proteases. The introduction of the BOC group addressed challenges in synthetic chemistry by protecting the amine functionality during multi-step reactions, thereby improving yields and purity.

A pivotal advancement occurred in 2006 with the development of TAK-220, a piperidine-4-carboxamide derivative that inhibited CCR5-mediated HIV-1 entry. While TAK-220 itself does not contain the cyclohexyl-BOC moiety, its success underscored the importance of structural modifications on the piperidine scaffold. Subsequent research focused on optimizing solubility and metabolic stability, leading to the incorporation of cyclohexyl groups and BOC protection. The compound’s current synthesis protocol, as detailed in patent CN104628627A, involves a two-step process:

  • BOC Protection : 4-Piperidinecarboxamide reacts with di-tert-butyl dicarbonate in the presence of triethylamine to form 1-BOC-4-piperidinecarboxamide.
  • Deprotection and Functionalization : Bromine-mediated cleavage yields intermediates for further derivatization, enabling the attachment of the cyclohexyl group.
Table 1: Key Structural Features and Historical Applications
Structural Feature Role in Development Historical Application
Piperidine core Rigid scaffold for target interaction CCR5 antagonism in HIV-1
BOC protecting group Enhances synthetic stability Intermediate in antiviral agents
Cyclohexylcarboxamide Modulates lipophilicity Broad-spectrum antiviral design

Current Research Landscape and Significance

Recent studies have expanded the compound’s applications to coronavirus inhibition. Guo et al. (2022) demonstrated that NCGC2955, a piperidine-4-carboxamide analog, inhibits SARS-CoV-2 variants (alpha and delta) with half-maximal effective concentrations (EC₅₀) of 1.5–2.5 µM in Vero and MK2 cells. This activity is attributed to the compound’s ability to disrupt viral membrane fusion, a mechanism distinct from spike protein targeting, which may reduce susceptibility to variant-driven resistance.

Parallel research explores structural analogs for other therapeutic areas. For example:

  • Antiviral Potency : Derivatives with substituted benzyl groups on the piperidine ring show enhanced binding to viral entry proteins.
  • Metabolic Stability : The cyclohexyl group improves pharmacokinetic profiles by reducing cytochrome P450-mediated oxidation.
Table 2: Recent Findings in Antiviral Research
Virus Targeted Cell Line Tested EC₅₀ (µM) Mechanism of Action
SARS-CoV-2 (Delta) MK2 1.5 ± 0.2 Membrane fusion inhibition
HIV-1 (CCR5-tropic) PBMCs 0.0011 CCR5 receptor blockade

Theoretical Foundation for Medicinal Applications

The compound’s therapeutic potential arises from three structural determinants:

  • Piperidine Core : Provides a conformationally restricted framework that mimics natural peptide substrates, enabling interaction with protease-active sites and G-protein-coupled receptors.
  • BOC Protecting Group : Enhances solubility in organic solvents during synthesis and may reduce premature metabolic deamination in vivo.
  • Cyclohexylcarboxamide Side Chain : Increases lipophilicity (LogP ≈ 2.8), facilitating membrane permeability and blood-brain barrier penetration for potential CNS applications.

Quantum mechanical studies suggest that the carboxamide group forms critical hydrogen bonds with viral envelope proteins, while the cyclohexyl moiety induces steric hindrance to prevent off-target binding. These features collectively enable broad-spectrum antiviral activity without requiring covalent modification of viral components.

Properties

IUPAC Name

tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEDGPOGQAXRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 1-boc-piperidine-4-carboxamide typically involves the reaction of piperidine with cyclohexyl isocyanate in the presence of a base, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are carefully monitored and controlled to maintain the desired purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Cyclohexyl 1-boc-piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

N-Alkyl Analogs
  • N-Ethyl 1-Boc-piperidine-4-carboxamide (CAS 254905-58-3) and N-Butyl 1-Boc-piperidine-4-carboxamide (CAS 1016716-42-9) exhibit structural similarity (100% similarity score) but differ in alkyl chain length. However, the cyclohexyl group’s bulk may enhance metabolic stability in vivo .
  • N-t-Butyl Amides : Unlike cyclohexyl derivatives, t-butyl substituents completely inhibit acyl migration due to extreme steric hindrance, as seen in studies where starting materials remained unreacted .
Aromatic vs. Aliphatic Substituents
  • N-(4-Methoxyphenyl)piperidine-4-carboxamide (CAS 548763-46-8, similarity 0.93) and N-(4-Hydroxyphenyl)cyclohexanecarboxamide (CAS 791841-30-0, similarity 0.92) feature aromatic substituents. These compounds may exhibit higher polarity and π-π stacking capabilities, affecting solubility (e.g., Log S values) and target binding compared to the aliphatic cyclohexyl group .

Protecting Group Variations

Boc vs. Ethoxycarbonyl
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS 68489-09-8) replaces the Boc group with an ethoxycarbonyl moiety. The ethoxy group’s smaller size increases susceptibility to hydrolysis but reduces steric protection, enabling faster deprotection under mild acidic conditions .

Stability and Reactivity

  • Instability of Cyclohexyl Derivatives : N-Cyclohexyl substituents promote hydrolysis to ketoamides under storage or reaction conditions, as observed in palladium-catalyzed coupling reactions. This contrasts with t-butyl analogs, which remain stable due to hindered hydrolysis pathways .
  • Synthetic Challenges : Cyclohexyl derivatives require optimized reaction conditions (e.g., controlled pH and temperature) to minimize decomposition, whereas ethyl or butyl analogs are more robust .

Biological Activity

N-Cyclohexyl 1-boc-piperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and neuroprotection. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexyl group attached to a tert-butoxycarbonyl (Boc) protected piperidine ring, with a carboxamide functional group at the 4-position. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidines.
  • Boc Protection : The amine group is protected using Boc anhydride to facilitate further reactions.
  • Carboxamide Formation : The carboxylic acid is introduced to form the final amide structure.

This structural configuration is crucial for its biological activity, as it influences interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling pathways. Research indicates that similar compounds can inhibit key cancer-related proteins such as Aurora A kinase , which plays a role in cell division and cancer progression. Additionally, studies have shown that modifications in the piperidine structure can significantly influence binding affinities towards these targets.

Anticancer Properties

This compound has demonstrated promising anticancer activities. For instance, compounds with similar structures have exhibited selective inhibitory actions against certain cancer-related proteins. A study highlighted that derivatives of piperidine could potentially act as inhibitors of SARS-CoV-2 main protease , indicating their versatility in targeting various biological pathways .

Neuroprotective Effects

Piperidine derivatives are often investigated for their neuroprotective properties. This compound may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-Isopropyl 1-boc-piperidine-4-carboxamideIsopropyl group instead of cyclohexylDifferent steric effects influencing activity
N-Pentyl 1-boc-piperidine-4-carboxamidePentyl groupVarying lipophilicity affecting bioavailability
N-Methyl 1-boc-piperidine-4-carboxamideMethyl groupSmaller size may enhance CNS penetration
N-Benzyl 1-boc-piperidine-4-carboxamideBenzyl groupPotential for enhanced binding interactions

Each compound's unique substituents lead to distinct pharmacological profiles and biological activities, making them valuable for different therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including this compound. For example:

  • Inhibition Studies : Research indicated that piperidin-4-one derivatives showed high selectivity for inhibiting Coactivator-associated arginine methyltransferase 1, which is significant in hormone-dependent tumors .
  • Binding Affinity Assessments : Molecular docking studies revealed that modifications on the piperidine scaffold could enhance binding affinity towards specific receptors involved in cancer signaling pathways .

Q & A

Q. What are the common synthetic routes for N-Cyclohexyl 1-Boc-piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with Boc-protected piperidine derivatives. Key steps include:

  • Amide bond formation : Reacting Boc-protected piperidine-4-carboxylic acid with cyclohexylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst (e.g., HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via Thin Layer Chromatography (TLC) .
  • Deprotection (if required) : Acidic conditions (e.g., HCl/dioxane) to remove the Boc group, followed by neutralization .

Q. Which spectroscopic methods are employed for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring, Boc group, and cyclohexyl moiety. Key signals include the Boc tert-butyl protons (δ ~1.4 ppm) and piperidine carboxamide carbonyl (δ ~165 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (carboxamide C=O stretch) and ~1250 cm⁻¹ (Boc C-O stretch) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₃₁N₂O₃: calc. 311.2335, observed 311.2332) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test alternatives to DCC/EDCI, such as Pd-catalyzed coupling (e.g., Pd(OAc)₂ with ligands like Xantphos), which may reduce side reactions in sterically hindered systems .
  • Solvent effects : Compare polar aprotic solvents (DMF, DCM) to enhance solubility of intermediates. DCM often improves Boc stability during coupling .
  • Temperature control : Maintain reactions at 0–25°C to prevent Boc group cleavage. Higher temperatures (>40°C) may require additives like DMAP to stabilize intermediates .

Q. What strategies resolve contradictions in biological activity data for derivatives?

Methodological Answer:

  • Dose-response profiling : Perform IC₅₀ assays across multiple concentrations to distinguish true activity from assay noise. For example, inconsistent enzyme inhibition data may arise from solubility limits .
  • Structural analogs : Synthesize derivatives with modified cyclohexyl or carboxamide groups to isolate structure-activity relationships (SAR). Replace Boc with alternative protecting groups (e.g., Fmoc) to assess steric effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like kinases or GPCRs, cross-referenced with experimental IC₅₀ values .

Q. How to design experiments to study enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure real-time enzyme activity. Pre-incubate the compound with the enzyme to determine reversibility .
  • Competitive binding studies : Co-administer with known inhibitors (e.g., staurosporine for kinases) to identify binding site overlap. Analyze via Lineweaver-Burk plots .
  • Post-translational modification analysis : Perform Western blotting to assess downstream effects (e.g., phosphorylation status of ERK1/2 in cancer cell lines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclohexyl 1-boc-piperidine-4-carboxamide
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N-Cyclohexyl 1-boc-piperidine-4-carboxamide

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